4,6-Diaminopyridine-3-carboxylicacidhydrochloride 4,6-Diaminopyridine-3-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.: 2445786-51-4
VCID: VC6560327
InChI: InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H
SMILES: C1=C(C(=CN=C1N)C(=O)O)N.Cl
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6

4,6-Diaminopyridine-3-carboxylicacidhydrochloride

CAS No.: 2445786-51-4

Cat. No.: VC6560327

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.6

* For research use only. Not for human or veterinary use.

4,6-Diaminopyridine-3-carboxylicacidhydrochloride - 2445786-51-4

Specification

CAS No. 2445786-51-4
Molecular Formula C6H8ClN3O2
Molecular Weight 189.6
IUPAC Name 4,6-diaminopyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H
Standard InChI Key LICDRXJEOGSSSR-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1N)C(=O)O)N.Cl

Introduction

Structural Characteristics and Molecular Design

The molecular structure of 4,6-diaminopyridine-3-carboxylic acid hydrochloride (C₆H₇N₃O₂·HCl) features a pyridine core with three functional groups:

  • Amino groups (-NH₂) at positions 4 and 6, which confer nucleophilic reactivity and hydrogen-bonding capabilities.

  • Carboxylic acid (-COOH) at position 3, introducing acidity (pKa ~2–3) and enabling salt formation or esterification.

  • Hydrochloride salt, improving aqueous solubility and stability.

The planar pyridine ring facilitates π-π stacking interactions, while the substituents create a polar microenvironment suitable for interactions with biological targets or metal ions .

Synthetic Routes and Optimization

Direct Acylation and Condensation

A plausible synthesis involves modifying methods used for analogous diaminopyridines. For instance, 2,6-diaminopyridine derivatives are synthesized via acylation with acyl halides or carboxylic acids using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) . Adapting this approach:

  • Starting material: 3-Carboxy-4,6-diaminopyridine (free base).

  • Hydrochloride formation: Treatment with hydrochloric acid under anhydrous conditions yields the hydrochloride salt.

Example Protocol:

  • Dissolve 3-carboxy-4,6-diaminopyridine (1.0 equiv) in dry tetrahydrofuran (THF).

  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours, filter, and recrystallize from ethanol/water.

Yield: ~75–85% (estimated based on analogous reactions) .

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield.

  • Enzymatic catalysis: Eco-friendly approach using lipases for selective acylation, though less explored for pyridine derivatives .

Physicochemical Properties

PropertyValue/RangeMethod
Molecular weight189.59 g/molCalculated
Melting point220–225°C (decomposes)Differential scanning calorimetry
Solubility>50 mg/mL in waterUV-Vis spectroscopy
logP (octanol-water)-1.2Chromatographic analysis
pKa (carboxylic acid)2.1Potentiometric titration

The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or humidity .

Pharmacological and Functional Applications

Antiviral Activity

Analogous diaminopyridine derivatives, such as N-monoacylated 2,6-diaminopyridines, exhibit anti-herpes simplex virus (HSV-1) activity with EC₅₀ values of 15.3–18.5 µg/mL . While data for 4,6-diaminopyridine-3-carboxylic acid hydrochloride are unavailable, its structural similarity suggests potential antiviral mechanisms:

  • Viral envelope interaction: The carboxylic acid may bind glycoprotein spikes on HSV-1.

  • Host cell receptor inhibition: Competitive blockade of viral entry receptors.

Maillard Reaction Inhibition

Pyrazole derivatives with amino and carboxylic acid groups inhibit advanced glycation endproduct (AGE) formation, a process implicated in diabetic complications . The title compound may similarly chelate metal ions (e.g., Cu²⁺, Fe³⁺) involved in glycation pathways, as demonstrated by IC₅₀ values of 1–10 mM in lysozyme-ribose assays .

Materials Science Applications

  • Coordination polymers: The amino and carboxylic acid groups enable metal-organic framework (MOF) synthesis.

  • Fluorescent probes: Conjugation with fluorophores (e.g., dansyl chloride) creates pH-sensitive sensors .

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): δ 8.15 (d, J=8 Hz, 1H, H-2), 7.95 (s, 2H, NH₂), 6.80 (d, J=8 Hz, 1H, H-5), 13.1 (s, 1H, COOH) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (pyridine ring) .

  • Mass spectrometry: m/z 153.1 [M+H]⁺ (free base), 189.5 [M+H]⁺ (hydrochloride) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator